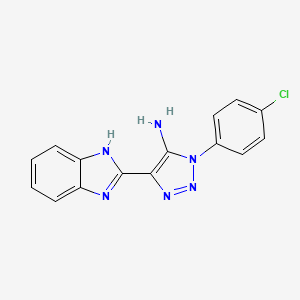![molecular formula C26H18N2O3 B4331402 N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea](/img/structure/B4331402.png)
N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea
Vue d'ensemble
Description
N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBF-XU or XU and is a fluorescent dye that is widely used in biological and medical research.
Mécanisme D'action
The mechanism of action of DBF-XU involves the binding of the compound to specific targets in cells, leading to the emission of fluorescence. The binding of DBF-XU to ROS and calcium ions results in a change in the fluorescence emission, allowing for the detection of these molecules in live cells.
Biochemical and Physiological Effects:
DBF-XU has been shown to have minimal toxicity and does not affect cellular viability or function. It has been used in various cell lines and animal models without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DBF-XU in lab experiments is its high sensitivity and specificity in detecting various cellular processes. Additionally, it is easy to use and can be applied to a wide range of biological systems. However, one limitation of DBF-XU is its limited photostability, which can affect the accuracy of fluorescence measurements over time.
Orientations Futures
There are several future directions for the use of DBF-XU in biological and medical research. One potential application is in the development of new imaging techniques for the detection of cancer cells and metastasis. Additionally, DBF-XU could be used in the development of new therapies for diseases such as Alzheimer's and Parkinson's, which are associated with changes in intracellular calcium levels. Finally, further research is needed to improve the photostability of DBF-XU and to develop new derivatives with improved properties.
Applications De Recherche Scientifique
DBF-XU is widely used in biological and medical research as a fluorescent probe for imaging various cellular processes. It has been used in the detection of reactive oxygen species (ROS), intracellular pH, and calcium ions in live cells. Additionally, it has been used in the imaging of cancer cells and the detection of cancer metastasis.
Propriétés
IUPAC Name |
1-dibenzofuran-3-yl-3-(9H-xanthen-9-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-26(27-16-13-14-18-17-7-1-4-10-21(17)31-24(18)15-16)28-25-19-8-2-5-11-22(19)30-23-12-6-3-9-20(23)25/h1-15,25H,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQFOWYUNSFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-4,5,5-trimethyl-3-[(2-methylphenyl)amino]-1,3-oxazolidin-2-one](/img/structure/B4331325.png)
![2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)amino]ethanol](/img/structure/B4331333.png)
![6-morpholin-4-yltetrazolo[1,5-b]pyridazine](/img/structure/B4331340.png)
![2-{3-[tris(diethylamino)phosphoranylidene]triaz-1-en-1-yl}benzonitrile](/img/structure/B4331342.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4331349.png)
![(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4331351.png)

![8,9-dimethoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B4331363.png)
![methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-4H-3,1-benzothiazine-7-carboxylate](/img/structure/B4331364.png)
![ethyl 4-[2-chloro-4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331397.png)
![ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331406.png)
![ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate](/img/structure/B4331410.png)
![1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331417.png)
![methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate](/img/structure/B4331420.png)